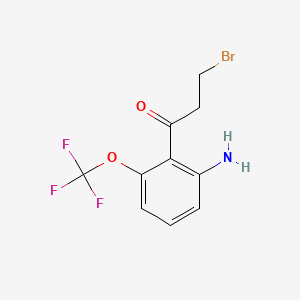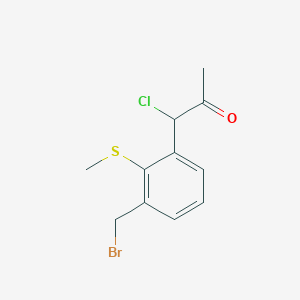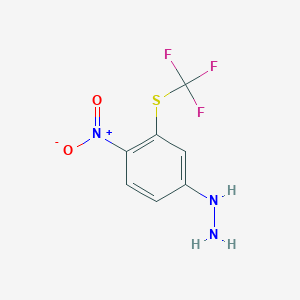![molecular formula C17H12ClNO4S B14065981 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)
7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique benzoxazinone structure, which includes a chloro and ethynyl group, as well as a sulfonyl group attached to a methylphenyl ring. The molecular formula is C17H12ClNO4S, and it has a molecular weight of 361.8 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with ethynyl derivatives under controlled conditions to introduce the ethynyl group. This is followed by sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of substituted benzoxazinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The chloro and ethynyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfonyl group enhances its solubility and bioavailability, facilitating its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-1-ethyl-6-fluoro-4-oxoquinoline: Used as an antibacterial agent.
7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one: Investigated for its potential therapeutic applications
Uniqueness: 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazinone core structure is less common compared to quinoline derivatives, making it a valuable compound for exploring new chemical and biological pathways .
Eigenschaften
Molekularformel |
C17H12ClNO4S |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
7-chloro-4-ethynyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C17H12ClNO4S/c1-3-16-14-9-6-12(18)10-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3 |
InChI-Schlüssel |
ROESLTSDTZXVGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)C(OC2=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


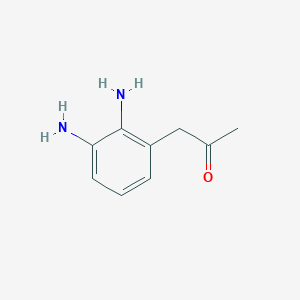
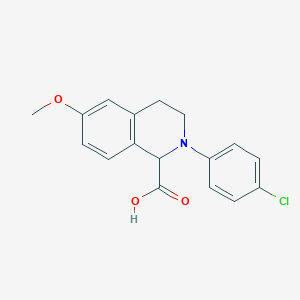
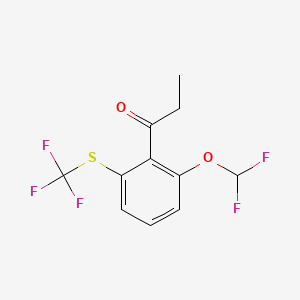
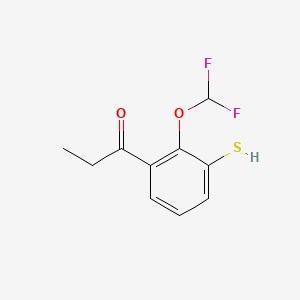
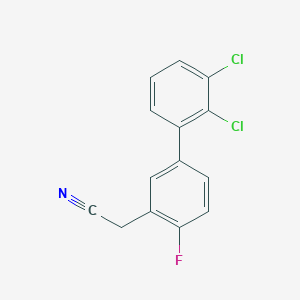
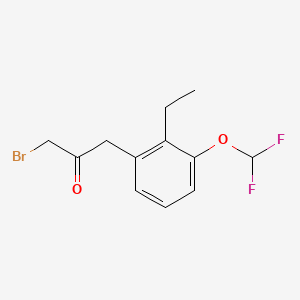
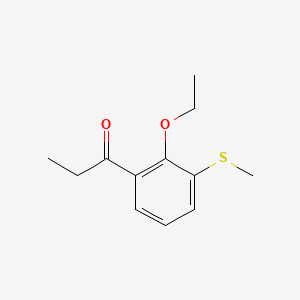

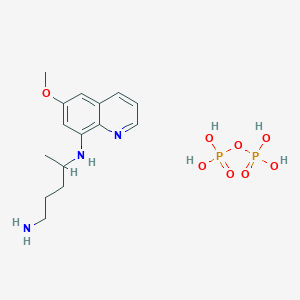
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
